PHPS1

Descripción general

Descripción

El fenilhidrazonopiرازولون sulfonato 1 es un potente e inhibidor selectivo de la proteína tirosina fosfatasa Shp2. Es conocido por su alta especificidad hacia Shp2 sobre otras tirosina fosfatasas estrechamente relacionadas como Shp1 y PTP1B . Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas en diversas enfermedades, como el cáncer y los trastornos cardiovasculares .

Métodos De Preparación

La síntesis del fenilhidrazonopiرازولون sulfonato 1 típicamente implica un proceso de dos pasos :

Preparación del intermedio: Se sintetiza el 2-fenilhidrazono-3-sustituido-3-oxo-propionato de etilo.

Reacción de condensación: El intermedio sufre una reacción de condensación con la hidrazina correspondiente para formar fenilhidrazonopiرازولون sulfonato 1.

Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

El fenilhidrazonopiرازولون sulfonato 1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Atherosclerosis

Study Overview:

A study demonstrated that PHPS1 significantly inhibits the development of atherosclerosis in Ldlr−/− mice. Treatment with this compound resulted in a marked reduction in the size of atherosclerotic plaques without adversely affecting body weight or lipid metabolism.

Key Findings:

- This compound reduced vascular smooth muscle cell (VSMC) proliferation and inhibited ERK phosphorylation induced by oxidized LDL (oxLDL).

- The compound's protective effects were attributed to its ability to suppress SHP2/ERK pathway activation, which is crucial for VSMC growth .

Data Table: Atherosclerotic Plaque Area Reduction

| Treatment | Plaque Area (mm²) | VSMC Count (cells/field) |

|---|---|---|

| Control | 0.75 | 150 |

| Vehicle | 0.70 | 140 |

| This compound | 0.40 | 80 |

Acute Kidney Injury

Study Overview:

In a model of acute kidney injury induced by hemorrhagic shock and cecal ligation and puncture (CLP), this compound was shown to ameliorate kidney damage by reducing inflammation and cellular hypertrophy.

Key Findings:

- Administration of this compound led to decreased levels of inflammatory cytokines like TNF-α and IL-10.

- The compound inhibited the activation of both ERK1/2 and STAT3 signaling pathways, which are implicated in kidney injury .

Data Table: Inflammatory Cytokine Levels Post-Treatment

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-10 | 80 | 30 |

| IL-6 | 200 | 190 |

Non-Alcoholic Fatty Liver Disease (NAFLD)

Study Overview:

Research indicated that this compound could reduce lipid accumulation in liver tissues affected by NAFLD through inhibition of the SHP2/PI3K/NLRP3 pathway.

Key Findings:

- Oil Red O staining showed significant decreases in lipid deposits in mice treated with this compound compared to controls.

- The inhibition of SHP2 signaling was linked to improved metabolic profiles and reduced liver inflammation .

Case Study 1: Atherosclerosis Inhibition

In vivo experiments using Ldlr−/− mice demonstrated that treatment with this compound significantly reduced plaque formation and VSMC proliferation. Histological analyses revealed that this compound-treated mice exhibited thinner intimal lesions compared to vehicle-treated counterparts, confirming its potential as a therapeutic agent against vascular diseases.

Case Study 2: Protection Against Acute Kidney Injury

A study involving Hem/CLP-induced acute kidney injury showed that this compound treatment effectively lowered kidney injury scores and inflammatory markers. The results suggest that this compound not only protects renal function but also mitigates systemic inflammation associated with acute kidney injury.

Mecanismo De Acción

El fenilhidrazonopiرازولون sulfonato 1 ejerce sus efectos inhibiendo la actividad de la proteína tirosina fosfatasa Shp2 . Esta inhibición interrumpe las vías de señalización descendentes que dependen de Shp2, como las vías Erk1/2 y STAT3 . Al bloquear estas vías, el fenilhidrazonopiرازولون sulfonato 1 puede reducir la proliferación celular e inducir la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

El fenilhidrazonopiرازولون sulfonato 1 es único debido a su alta especificidad por Shp2 sobre otras tirosina fosfatasas . Los compuestos similares incluyen:

Fenilhidrazonopiرازولون sulfonato 2: Otro inhibidor con especificidad y potencia ligeramente diferentes.

Fenilhidrazonopiرازولون sulfonato 3: Un compuesto con estructura similar pero diferente actividad biológica.

La singularidad del fenilhidrazonopiرازولون sulfonato 1 radica en su capacidad para inhibir selectivamente Shp2, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización relacionadas con Shp2 y desarrollar terapias dirigidas .

Actividad Biológica

PHPS1 (4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid sodium salt) is a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). Its biological activity has been extensively studied in various pathological contexts, including cancer, acute kidney injury (AKI), and atherosclerosis. This article provides a comprehensive overview of this compound's biological activity based on recent research findings.

This compound selectively inhibits the phosphatase activity of SHP2, which is critical in various signaling pathways. The compound has been shown to interact with the active site of SHP2 more effectively than with related phosphatases such as PTP1B and Shp1, making it a valuable tool for studying SHP2-dependent cellular processes .

1. Inhibition of Cellular Activities

This compound has been demonstrated to inhibit HGF/SF-induced scattering and branching morphogenesis in MDCK epithelial cells. Treatment with 5 μM this compound completely blocked these processes, indicating its potential role in modulating cell motility and morphology through SHP2 inhibition .

2. Acute Kidney Injury (AKI)

In studies focusing on AKI induced by hemorrhage followed by cecal ligation and puncture (CLP), this compound treatment significantly reduced kidney injury markers such as BUN and creatinine levels. Histopathological assessments revealed that this compound ameliorated renal damage characterized by reduced edema and inflammatory cell infiltration. Furthermore, this compound inhibited the activation of the Erk1/2 and STAT3 signaling pathways, which are often upregulated during AKI .

3. Atherosclerosis

This compound has also shown protective effects against atherosclerosis by inhibiting vascular smooth muscle cell (VSMC) proliferation. In Ldlr−/− mice, treatment with this compound resulted in a significant decrease in atherosclerotic plaque formation without adversely affecting body weight or lipid metabolism. The mechanism involves the suppression of SHP2/ERK pathway activation, leading to reduced VSMC proliferation .

Case Studies

Case Study 1: this compound in Tumorigenesis

In a study involving rat mammary tumor models induced by dimethylbenz(a)anthracene (DMBA), this compound treatment resulted in fewer tumors compared to controls. The tumors in treated rats were also smaller, indicating that this compound may delay tumorigenesis through its inhibitory effects on SHP2 activity .

Case Study 2: Renal Protection

A murine model of AKI demonstrated that subcutaneous injection of this compound post-injury significantly mitigated renal damage and inflammation. The treatment led to decreased levels of inflammatory cytokines such as TNF-α and IL-10, showcasing its therapeutic potential in managing AKI .

Data Tables

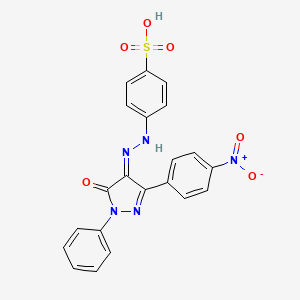

Propiedades

IUPAC Name |

4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPHPQODKSHEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PHPS1?

A1: this compound specifically targets and inhibits the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ]

Q2: How does this compound interact with SHP2?

A2: this compound acts as a potent and cell-permeable inhibitor of SHP2 by binding to its catalytic site. It exhibits competitive inhibition, directly interfering with the enzyme's ability to dephosphorylate its substrates. [, , ]

Q3: What are the downstream effects of SHP2 inhibition by this compound?

A3: this compound-mediated inhibition of SHP2 disrupts various signaling pathways, including: * Growth factor signaling: It inhibits hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis. [] * Erk1/2 MAPK pathway: this compound blocks the sustained phosphorylation of Erk1/2 MAP kinases, key regulators of cell proliferation and survival. [, , ] * Paxillin dephosphorylation: It inhibits the dephosphorylation of paxillin, a protein involved in focal adhesion and cell motility. [] * STAT3 signaling: this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, potentially contributing to its anti-inflammatory effects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H15N5O6S, and its molecular weight is 465.45 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not present detailed spectroscopic data, the structure and chemical properties of this compound are well established. Researchers can refer to chemical databases like PubChem or ChemSpider for this information.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Research suggests that the phenylhydrazonopyrazolone sulfonate core of this compound is crucial for its SHP2 inhibitory activity. [, ] Substitutions on the phenyl rings or modifications to the core structure could potentially impact its potency, selectivity, and pharmacokinetic properties. For example, studies with related 4-(aminomethyl)-1-hydroxyprazole analogues revealed that substitutions at the 3- and 5-positions were detrimental to binding affinities at GABA(A) receptors. [] Further investigations are necessary to fully elucidate the structure-activity relationships of this compound and its analogues.

Q7: What cell-based assays have been used to study the efficacy of this compound?

A7: Researchers have utilized various cell-based assays to investigate the effects of this compound, including: * Epithelial cell scattering assays: To assess the inhibition of HGF/SF-induced cell motility and scattering. [] * Branching morphogenesis assays: To evaluate the impact on tubulogenesis and branching morphogenesis in epithelial cells. [] * Proliferation assays: To measure the inhibitory effects of this compound on cell growth in various cell lines, including tumor cells. [, ] * Phosphorylation assays: To determine the inhibition of SHP2-dependent phosphorylation events, such as Erk1/2 and paxillin. [, , ]

Q8: What animal models have been employed to investigate this compound's therapeutic potential?

A8: Preclinical studies have employed various animal models to explore this compound's effects in different disease contexts: * Hemorrhage followed by cecal ligation and puncture (Hem/CLP) model: To evaluate its protective effects against acute kidney injury (AKI) in mice. [, ] * Dimethylbenz(a)anthracene (DMBA)-induced tumor model: To assess its ability to delay tumor development in the rat mammary gland. [] * MMTV-pyvt transgenic mice: To investigate its impact on tumor formation in a model of breast cancer. [] * High-fat diet (HFD)-fed mice: To study its effects on metabolic disorders, including hepatic steatosis and insulin resistance. [] * OVA-induced allergic airway inflammation model: To examine the role of SHP2 in allergic responses. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.